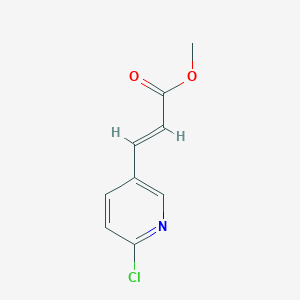

(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

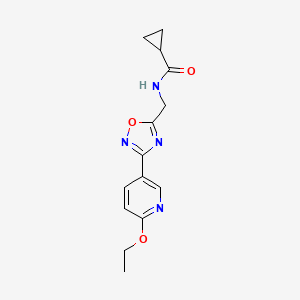

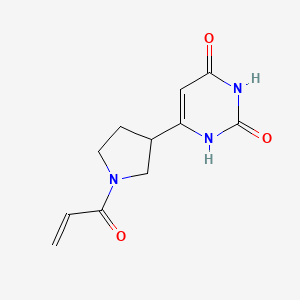

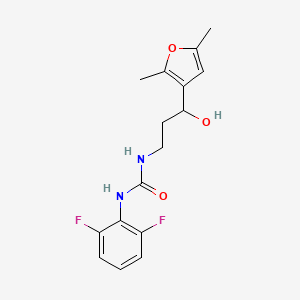

“(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate” is a chemical compound with the molecular formula C10H10ClNO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to an acrylate group . The exact structure can be determined using techniques such as X-ray diffraction . The molecular weight of the compound is 211.65 .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of (E)-Methyl 3-(6-chloropyridin-3-yl)acrylate, also known as METHYL (2E)-3-(6-CHLOROPYRIDIN-3-YL)PROP-2-ENOATE:

Pharmaceuticals and Drug Development

(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific receptors or enzymes. For instance, it can be utilized in the synthesis of anti-inflammatory agents, antimicrobial drugs, and other therapeutic agents due to its ability to interact with biological molecules effectively .

Agricultural Chemicals

This compound is also significant in the agricultural sector, particularly in the development of pesticides and herbicides. Its chemical properties make it an effective agent in controlling pests and weeds, thereby enhancing crop yield and quality. The presence of the chloropyridinyl group is particularly beneficial in increasing the efficacy and stability of these agricultural chemicals .

Material Science

In material science, (E)-Methyl 3-(6-chloropyridin-3-yl)acrylate is used in the synthesis of polymers and copolymers. These materials can be employed in various applications, including coatings, adhesives, and sealants. The compound’s ability to undergo polymerization reactions makes it a versatile building block for creating materials with desirable mechanical and chemical properties .

Organic Synthesis

The compound serves as a crucial intermediate in organic synthesis. It is used in various chemical reactions, including cross-coupling reactions, to create more complex molecules. Its reactivity and stability make it an ideal candidate for use in synthetic chemistry, facilitating the production of a wide range of organic compounds .

Catalysis

Lastly, (E)-Methyl 3-(6-chloropyridin-3-yl)acrylate is used in catalysis. It can act as a ligand in catalytic systems, enhancing the efficiency and selectivity of various chemical reactions. This application is particularly important in industrial processes where catalysts are used to improve reaction rates and yields.

Safety and Hazards

The compound is labeled with a warning signal word . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

methyl (E)-3-(6-chloropyridin-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWAMJBCWMMGCH-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2660130.png)

![Ethyl 1-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2660132.png)

![1-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2660134.png)

![1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2660137.png)

![3-Tert-butyl-7-ethyl-1,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2660141.png)